REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([CH2:13][CH:14]([CH3:16])[CH3:15])[N:7]=1)=[O:5])C.[ClH:17]>>[ClH:17].[CH2:13]([C:8]1[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=[C:10]([CH3:12])[CH:9]=1)[CH:14]([CH3:16])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)C)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining residue is dried under HV
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C(C)C)C1=CC(=CC(=N1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |